N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-3-27-20-14-11-17(24)15-21(20)31-23(27)25-22(28)16-9-12-19(13-10-16)32(29,30)26(2)18-7-5-4-6-8-18/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKVCSKTFONFLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Coupling Reactions: The final step often involves coupling the benzothiazole derivative with 4-[methyl(phenyl)sulfamoyl]benzamide using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and analogs:
*Estimated based on structural analogs.
Key Observations
- Substituent Effects: Fluoro vs. Bromo: The target compound’s 6-fluoro group (smaller, electronegative) contrasts with the bromo analog’s bulkier halogen, which may hinder receptor binding . Sulfamoyl Modifications: The methyl(phenyl)sulfamoyl group in the target compound offers a balance between lipophilicity (XLogP ~3.5) and electronic effects, whereas bis(2-methoxyethyl)sulfamoyl (XLogP 2.9) increases hydrophilicity .
- The ethyl group at position 3 may stabilize the benzothiazole tautomer, influencing binding to thiamine-dependent enzymes .
Biological Activity
N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Research indicates that this compound may act as an inhibitor of the YAP/TAZ-TEAD interaction, which is critical in cellular signaling pathways associated with cancer progression. The inhibition of these pathways can potentially lead to reduced tumor growth and metastasis in malignant conditions such as mesothelioma .
Antitumor Activity
Several studies have evaluated the antitumor efficacy of benzothiazole derivatives, including the target compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
Results showed that compounds with similar structural motifs exhibited promising antitumor activity, with some derivatives demonstrating IC50 values in the low micromolar range .
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5 | A549 | 10.5 | Apoptosis induction |
| 6 | HCC827 | 8.7 | Cell cycle arrest |
| 9 | NCI-H358 | 12.3 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods:
- Tested Organisms : Escherichia coli and Staphylococcus aureus.
The compound exhibited varying degrees of antibacterial activity, with notable efficacy against S. aureus, suggesting its potential as an antibacterial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Case Studies
- Study on Antitumor Activity : A study conducted on a series of benzothiazole derivatives demonstrated that modifications in the side chains significantly influenced their cytotoxic effects against lung cancer cell lines. The target compound was included in this evaluation, showing promise in inhibiting cell proliferation through apoptosis pathways .
- Antimicrobial Efficacy : In a comparative study assessing new synthetic compounds against standard antibiotics, the target compound showed superior activity against resistant strains of S. aureus, indicating its potential role in treating infections caused by multidrug-resistant bacteria .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Answer:
The synthesis involves multi-step protocols focusing on:
- Key Steps : Condensation of the benzothiazole core with sulfamoylbenzamide derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize by-products .
- Critical Reagents : Use of coupling agents like EDCI/HOBt for amide bond formation and fluorinated intermediates to introduce the 6-fluoro substituent .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Analytical Validation : NMR (¹H/¹³C, DEPT-135) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) validates molecular weight .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzothiazole protons at δ 7.2–8.1 ppm, sulfamoyl group at δ 3.1 ppm) and confirms stereochemistry of the 2,3-dihydrobenzothiazole .
- FT-IR : Identifies key functional groups (C=N stretch ~1600 cm⁻¹, S=O stretch ~1150 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation; SHELXL refinement resolves thermal motion artifacts in the benzamide moiety .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) be systematically addressed?
Answer:
Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., viability via MTT) .
- Binding Kinetics : Surface plasmon resonance (SPR) quantifies on/off rates to differentiate true inhibitors from aggregators .
- Metabolic Stability : Test in hepatocyte models to rule out rapid degradation as a confounding factor .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with flexible ligand sampling to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
- Pharmacophore Mapping : Identify critical features (e.g., sulfamoyl H-bond donors, benzothiazole π-stacking) using Schrödinger Phase .
Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?
Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time consistency, and peak area ≥98% .
- Elemental Analysis : C, H, N, S content within ±0.4% of theoretical values .
- Acceptable Thresholds : ≥95% purity for preliminary assays; ≥98% for target validation .
Advanced: What strategies resolve crystallographic disorder in the benzothiazole ring?
Answer:
- SHELXL Refinement : Apply PART instructions and anisotropic displacement parameters (ADPs) for overlapping atoms .
- Twinned Data : Use HKL-2 for deconvoluting diffraction patterns from twin domains (e.g., pseudo-merohedral twinning) .
- Hydrogen Bonding Analysis : PLATON validation identifies H-bond networks stabilizing the disordered region .
Advanced: How do substituents (e.g., ethyl vs. methyl groups) impact thermodynamic stability?
Answer:
- DFT Calculations : Gaussian 16 (B3LYP/6-31G*) computes Gibbs free energy; ethyl groups reduce ring strain by 2.3 kcal/mol vs. methyl .
- DSC Analysis : Melting point elevation (~5°C) with ethyl substitution correlates with crystal lattice stability .
- Solubility Studies : LogP increases by 0.5 units with ethyl, reducing aqueous solubility but enhancing membrane permeability .
Basic: What are the compound’s solubility profiles in common solvents?
Answer:
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | 45.2 ± 2.1 | Shake-flask |
| Ethanol | 8.7 ± 0.9 | UV/Vis quantification |
| PBS (pH 7.4) | 0.12 ± 0.03 | Nephelometry |
Advanced: How to design SAR studies for optimizing sulfamoyl group interactions?
Answer:
- Analog Synthesis : Replace methyl(phenyl)sulfamoyl with cyclopropyl or trifluoromethyl variants .
- Biological Testing : Compare IC₅₀ against carbonic anhydrase isoforms (e.g., CA II vs. CA IX) .
- Crystal Structures : Co-crystallize analogs with CA IX to map H-bonding and hydrophobic contacts .
Advanced: What analytical approaches detect degradation products under accelerated stability conditions?
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via LC-MS/MS .
- Degradants : Hydrolysis of sulfamoyl group (m/z +18) and benzothiazole oxidation (m/z +16) .
- Mitigation : Lyophilization with trehalose reduces hydrolysis by 90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
